molecular formula C12H9Cl2NO3S B5972365 Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B5972365
M. Wt: 318.2 g/mol
InChI Key: LMFCJXJXVCKJSN-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, a carboxylate group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2,4-dichloroaniline with a thiophene derivative under specific conditions. The process may include steps such as:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dichlorophenyl group: This step often involves nucleophilic substitution reactions where the dichlorophenyl group is introduced to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorophenylacetate: Similar in structure but lacks the thiophene ring.

    Methyl 2-[(2,6-dichlorophenyl)amino]-5-iodophenylacetate: Contains a similar dichlorophenyl group but has different substituents.

Uniqueness

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of both the dichlorophenyl group and the thiophene ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c1-18-12(17)10-9(16)5-19-11(10)15-8-3-2-6(13)4-7(8)14/h2-4,16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCJXJXVCKJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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